![molecular formula C20H16N4O4 B2417120 6-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-1,2,4-恶二唑-5-基)-2-苄基-4,5-二氢哒嗪-3(2H)-酮 CAS No. 1251691-93-6](/img/structure/B2417120.png)
6-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-1,2,4-恶二唑-5-基)-2-苄基-4,5-二氢哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16N4O4 and its molecular weight is 376.372. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与表征
包含苯并[d][1,3]二氧杂环戊烯亚基的化合物已使用各种光谱技术合成和表征 . 苯并[d][1,3]二氧杂环戊烯骨架是许多天然产物和合成化合物的组成部分 .
抗癌应用
一些具有苯并[d][1,3]二氧杂环戊烯结构的化合物对各种癌细胞系表现出有效的活性 . 例如,某些化合物对MCF-7细胞系表现出显著的抑制活性 .
抗菌活性
1,3,4-恶二唑,作为医药化学中的一个骨架,已经证明具有广泛的生物学特性,例如杀菌和杀真菌活性 .
杀虫特性
具有1,3,4-恶二唑结构的化合物也因其杀虫特性而被研究 .
止痛效果
抗HIV应用
研究也已针对将1,3,4-恶二唑用作抗HIV剂的可能性进行 .
中枢神经系统抑制活性
具有1,3,4-恶二唑结构的化合物因其中枢神经系统抑制活性而被研究 .
苄基异喹啉生物碱的合成
作用机制
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes
Mode of Action
It is known that benzo[d][1,3]dioxole derivatives can bind to certain metal ions , which could potentially influence the activity of metal-dependent enzymes or proteins
Biochemical Pathways
Benzo[d][1,3]dioxole derivatives have been involved in the synthesis of various alkaloids , suggesting that they may play a role in related biochemical pathways
Pharmacokinetics
Similar compounds have shown improved metabolic stability and increased oral bioavailability . Further pharmacokinetic studies would provide more insight into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Compounds with similar structures have shown potential antitumor effects, inducing apoptosis and causing cell cycle arrests in certain cell lines
生化分析
Biochemical Properties
The biochemical properties of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one are largely determined by its unique structure. The compound has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context. For example, the compound has been found to bind to certain metal ions, which could potentially influence its role in biochemical reactions .
Cellular Effects
In terms of cellular effects, 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one can influence various types of cells and cellular processes. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is complex and involves a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one can change over time. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
In animal models, the effects of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one can vary with different dosages. This can include threshold effects, as well as toxic or adverse effects at high doses . Understanding these dosage effects is crucial for assessing the compound’s potential therapeutic applications.
Metabolic Pathways
6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one is involved in various metabolic pathways. It can interact with a variety of enzymes and cofactors, and can influence metabolic flux or metabolite levels . Understanding these metabolic pathways can provide insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one within cells and tissues can be influenced by various factors. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .
Subcellular Localization
The subcellular localization of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-benzyl-4,5-dihydropyridazin-3(2H)-one can influence its activity or function. This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
属性
IUPAC Name |
6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-benzyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-18-9-7-15(22-24(18)11-13-4-2-1-3-5-13)20-21-19(23-28-20)14-6-8-16-17(10-14)27-12-26-16/h1-6,8,10H,7,9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQNZNHGSSCOEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
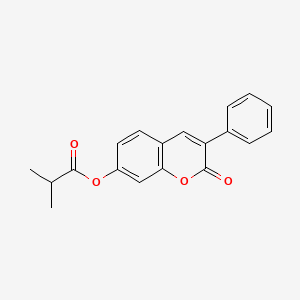
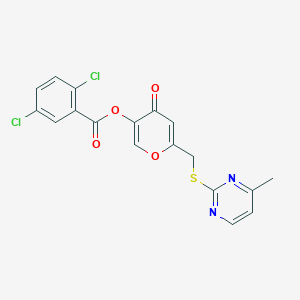
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)
![4-[(2-Chlorophenyl)methyl]piperidine hydrochloride](/img/structure/B2417046.png)
![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)
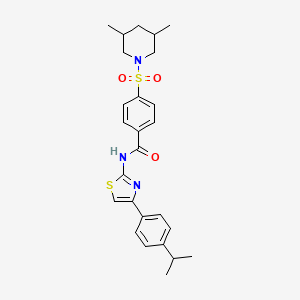
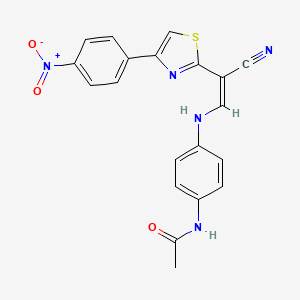
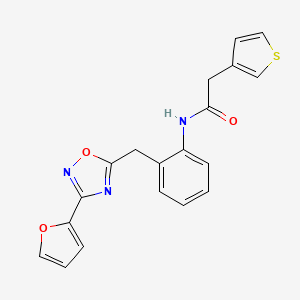
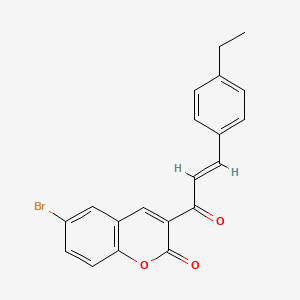
![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)
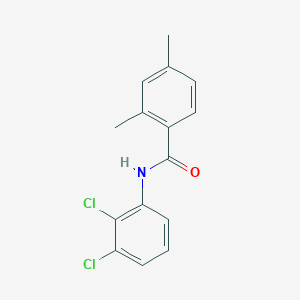
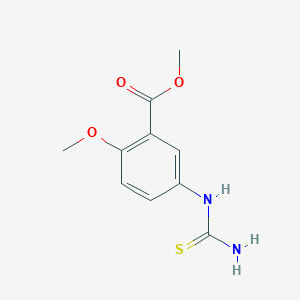
![4-benzyl-N-isobutyl-2-(3-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2417057.png)
![N-(3,4-dimethoxyphenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2417060.png)
